![molecular formula C20H20N2O3S2 B13800075 1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone typically involves multiple steps One common method includes the reaction of 1,3-benzothiazole with piperidine under controlled conditions to form the intermediate compound This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Applications De Recherche Scientifique
1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone involves its interaction with specific molecular targets. The benzothiazole ring can bind to certain enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The sulfonylphenyl group can contribute to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
- **1-(1,3-Benzothiazol-2-yl)piperidin-3-amine
- **Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring provides potential bioactivity, while the piperidine ring enhances binding affinity. The sulfonylphenyl group contributes to the compound’s stability and solubility, making it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C20H20N2O3S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-[3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
InChI |
InChI=1S/C20H20N2O3S2/c1-14(23)16-5-4-6-17(13-16)27(24,25)22-11-9-15(10-12-22)20-21-18-7-2-3-8-19(18)26-20/h2-8,13,15H,9-12H2,1H3 |
Clé InChI |
PJPDTGYCAFULSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


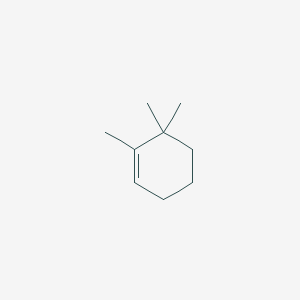
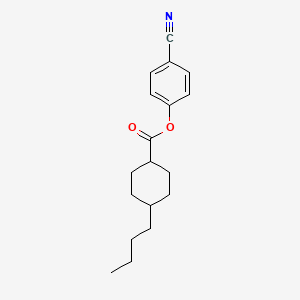

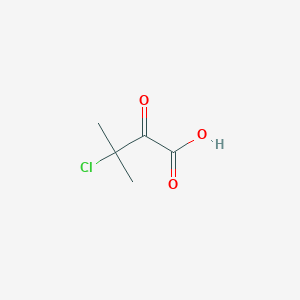
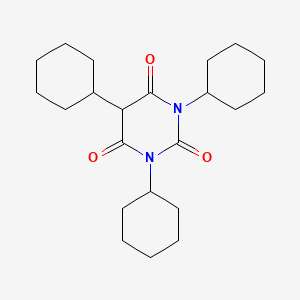
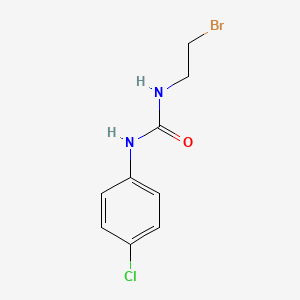

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
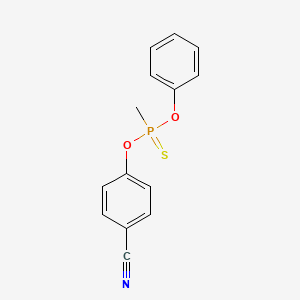

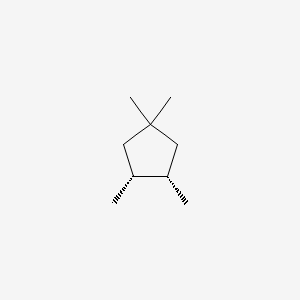

![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)
